molecular formula C38H53N4O8P B8025231 DBCO-PEG4-Phosphoramidite

DBCO-PEG4-Phosphoramidite

Cat. No.: B8025231
M. Wt: 724.8 g/mol
InChI Key: SKQHXSLCZVVLBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Phosphoramidite typically involves the conjugation of dibenzocyclooctyne with polyethylene glycol and phosphoramidite groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The process begins with the activation of the dibenzocyclooctyne group, followed by the attachment of the polyethylene glycol spacer and finally the incorporation of the phosphoramidite group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-Phosphoramidite primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, occurring without the need for a copper catalyst. The compound can also participate in substitution reactions where the phosphoramidite group is replaced by other functional groups .

Common Reagents and Conditions

The SPAAC reaction involving this compound typically uses azide-tagged molecules as reactants. The reaction conditions are mild, often carried out in aqueous buffers or organic solvents at room temperature. The absence of a copper catalyst makes this reaction biocompatible and suitable for use in living systems .

Major Products Formed

The major product formed from the SPAAC reaction of this compound is a stable triazole linkage. This product is highly stable and can be used for further functionalization or as a bioconjugate in various applications .

Scientific Research Applications

DBCO-PEG4-Phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DBCO-PEG4-Phosphoramidite involves the strain-promoted azide-alkyne cycloaddition reaction. The dibenzocyclooctyne group reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for use in biological systems. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG4-Phosphoramidite is unique due to its phosphoramidite group, which allows for specific reactions and functionalizations not possible with other DBCO derivatives. Its ability to undergo copper-free click reactions makes it highly valuable in biocompatible applications .

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N4O8P/c1-31(2)42(32(3)4)51(49-20-9-18-39)50-29-28-48-27-26-47-25-24-46-23-22-45-21-17-37(43)40-19-16-38(44)41-30-35-12-6-5-10-33(35)14-15-34-11-7-8-13-36(34)41/h5-8,10-13,31-32H,9,16-17,19-30H2,1-4H3,(H,40,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQHXSLCZVVLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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